Hydroxyphenamate, also known as oxyfenamate, is a carbamate compound. [, , ] It has primarily been studied for its potential tranquilizing and anti-anxiety properties in animal models. [, , , , ]
Related Compounds
Meprobamate
Compound Description: Meprobamate is a carbamate derivative that acts as a centrally acting skeletal muscle relaxant and anxiolytic. [, , , ] It is known to produce sedation and has been used to treat anxiety and insomnia.
Relevance: Meprobamate is structurally related to Hydroxyphenamate, both being carbamate derivatives. [, , , ] The mass spectra and fragmentation patterns of both compounds have been studied and compared, revealing insights into the behavior of the carbamate functional group. [, ]
Mebutamate
Compound Description: Mebutamate is another carbamate derivative with anxiolytic and sedative properties. [, ]
Relevance: Similar to Meprobamate, Mebutamate shares a structural resemblance with Hydroxyphenamate due to the presence of the carbamate group. [, ] Studies analyzing their mass spectra provide valuable data on the fragmentation characteristics associated with this class of compounds. [, ]
Carisoprodol
Compound Description: Carisoprodol is a carbamate derivative primarily used as a skeletal muscle relaxant. [, ]
Relevance: Belonging to the carbamate family, Carisoprodol's structural similarities with Hydroxyphenamate are evident. [, ] Research involving the mass spectral analysis of these compounds has contributed to the understanding of carbamate fragmentation pathways. [, ]
Emylcamate
Compound Description: Emylcamate is a carbamate derivative with anxiolytic effects. [, ]
Relevance: Emylcamate, structurally related to Hydroxyphenamate through the carbamate moiety, [, ] has been investigated alongside Hydroxyphenamate in mass spectrometry studies. [, ] These studies offered valuable information about the characteristic fragmentation patterns of carbamate compounds. [, ]
Bethanechol Chloride
Compound Description: Bethanechol chloride is a choline carbamate ester that acts as a muscarinic agonist. [, ] It is primarily used to treat urinary retention.
Relevance: While sharing the carbamate functional group with Hydroxyphenamate, Bethanechol Chloride differs significantly in its overall structure and pharmacological activity. [, ] This difference highlights the diversity within the carbamate class of compounds. [, ]
Styramate
Compound Description: Styramate is a carbamate derivative with skeletal muscle relaxant properties. [, ]
Relevance: Styramate, like Hydroxyphenamate, belongs to the carbamate class of compounds and shares structural similarities. [, ] Investigating their mass spectra alongside other carbamates has helped elucidate the typical fragmentation behaviors of this chemical group. [, ]
Mephenesin carbamate
Compound Description: Mephenesin carbamate is a centrally acting skeletal muscle relaxant. [, ]
Relevance: This compound is structurally related to Hydroxyphenamate, as both are carbamate derivatives. [, ] Mass spectrometry studies have included both compounds, contributing to the knowledge of carbamate fragmentation patterns. [, ]
Methocarbamol
Compound Description: Methocarbamol is another carbamate derivative with muscle relaxant properties. [, ]
Relevance: Sharing the carbamate functional group with Hydroxyphenamate, Methocarbamol exhibits structural similarities. [, ] The inclusion of both compounds in mass spectrometry research has provided insights into the characteristic fragmentation pathways of carbamates. [, ]
Chlorphenesin carbamate
Compound Description: Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant. []
Relevance: Being a carbamate derivative, Chlorphenesin carbamate shares structural features with Hydroxyphenamate. [] Studies utilizing mass spectrometry have examined both compounds, providing valuable information about the fragmentation behavior of carbamate derivatives. []
Oxanamide
Compound Description: Oxanamide is an anxiolytic drug. []
Relevance: Although not structurally related to Hydroxyphenamate, Oxanamide is discussed in the context of dental practice as an alternative to barbiturates, similar to Hydroxyphenamate. [] This suggests that both compounds might have been explored for their potential in managing dental anxiety.
Phenothiazines
Compound Description: Phenothiazines are a class of drugs with antipsychotic properties. [] Examples include chlorpromazine, trifluoperazine, and fluphenazine.
Relevance: Phenothiazines are mentioned in the context of potential drug interactions with Hydroxyphenamate. [, ] One study mentions a toxicological evaluation of Hydroxyphenamate and its possible synergism with phenothiazines. [] Additionally, a clinical trial involved patients treated for phenothiazine overdosage, where Hydroxyphenamate may have been considered as a co-medication. []
Synthesis Analysis
The synthesis of oxyfenamate typically involves the reaction of 4-methoxyphenylacetic acid with hydroxylamine to form an oxime intermediate, which is then acetylated to yield oxyfenamate. Here are the key steps involved in its synthesis:
Formation of the Oxime:
React 4-methoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the corresponding oxime.
This reaction generally requires heating at reflux for several hours.
Acetylation:
The oxime is then treated with acetic anhydride or acetyl chloride to introduce the acetyl group.
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Purification:
The product can be purified through recrystallization or chromatography techniques to obtain pure oxyfenamate.
The yield and purity of the final product can be influenced by factors such as reaction time, temperature, and the stoichiometry of reactants.
Molecular Structure Analysis
Oxyfenamate possesses a well-defined molecular structure characterized by its functional groups:
Phenyl Group: The presence of a methoxy group (-OCH₃) on the phenyl ring contributes to its lipophilicity and enhances skin penetration.
Hydroxyl Group: The hydroxyl group (-OH) increases the compound's solubility in water and contributes to its biological activity.
Acetamide Linkage: This linkage plays a crucial role in its anti-inflammatory properties.
The three-dimensional conformation of oxyfenamate can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond angles and dihedral angles that influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Oxyfenamate undergoes various chemical reactions that are important for its biological activity:
Hydrolysis: In aqueous environments, oxyfenamate can hydrolyze to release 4-methoxyphenylacetic acid and ethanol, which may affect its efficacy.
Oxidation: The methoxy group can be oxidized under certain conditions, potentially leading to the formation of reactive intermediates that could enhance or diminish its pharmacological effects.
Complex Formation: Oxyfenamate can form complexes with metal ions, which may alter its solubility and bioavailability.
These reactions are crucial for understanding how oxyfenamate behaves in biological systems and how it can be optimized for therapeutic use.
Mechanism of Action
The mechanism of action of oxyfenamate primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By blocking these enzymes, oxyfenamate reduces the production of inflammatory mediators, leading to decreased pain and swelling in affected tissues.
Additionally, oxyfenamate may exert antioxidant effects by scavenging free radicals, further contributing to its anti-inflammatory properties. Studies have shown that oxyfenamate can modulate various signaling pathways involved in inflammation, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.
Physical and Chemical Properties Analysis
Oxyfenamate exhibits several notable physical and chemical properties:
Appearance: Typically found as a white crystalline powder.
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
Melting Point: The melting point ranges from 95°C to 100°C, indicating good thermal stability.
pH Stability: Oxyfenamate remains stable across a range of pH levels but may degrade under highly acidic or basic conditions.
These properties are essential for formulating effective topical preparations that ensure optimal delivery and stability.
Applications
Oxyfenamate has several scientific applications:
Dermatology: Used in topical formulations for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis.
Pharmaceutical Development: Investigated for potential use in combination therapies with other anti-inflammatory agents to enhance therapeutic outcomes.
Research Tool: Utilized in laboratory studies to explore mechanisms of inflammation and pain modulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Kynurenic acid is a quinolinemonocarboxylic acid that is quinoline-2-carboxylic acid substituted by a hydroxy group at C-4. It has a role as a G-protein-coupled receptor agonist, a NMDA receptor antagonist, a nicotinic antagonist, a neuroprotective agent, a human metabolite and a Saccharomyces cerevisiae metabolite. It is a monohydroxyquinoline and a quinolinemonocarboxylic acid. It is a conjugate acid of a kynurenate. Kynurenic Acid is under investigation in clinical trial NCT02340325 (FS2 Safety and Tolerability Study in Healthy Volunteers). Kynurenic acid is a natural product found in Ephedra transitoria, Ephedra pachyclada, and other organisms with data available. Kynurenic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease.
Kynurenic acid (KYNA) is a well-known endogenous antagonist of the glutamate ionotropic excitatory amino acid receptors N-methyl-D-aspartate (NMDA), alphaamino-3-hydroxy-5-methylisoxazole-4-propionic acid and kainate receptors and of the nicotine cholinergic subtype alpha 7 receptors. KYNA neuroprotective and anticonvulsive activities have been demonstrated in animal models of neurodegenerative diseases. Because of KYNA's neuromodulatory character, its involvement has been speculatively linked to the pathogenesis of a number of neurological conditions including those in the ageing process. Different patterns of abnormalities in various stages of KYNA metabolism in the CNS have been reported in Alzheimer's disease, Parkinson's disease and Huntington's disease. In HIV-1-infected patients and in patients with Lyme neuroborreliosis a marked rise of KYNA metabolism was seen. In the ageing process KYNA metabolism in the CNS of rats shows a characteristic pattern of changes throughout the life span. A marked increase of the KYNA content in the CNS occurs before the birth, followed by a dramatic decline on the day of birth. A low activity was seen during ontogenesis, and a slow and progressive enhancement occurs during maturation and ageing. This remarkable profile of KYNA metabolism alterations in the mammalian brain has been suggested to result from the development of the organisation of neuronal connections and synaptic plasticity, development of receptor recognition sites, maturation and ageing. There is significant evidence that KYNA can improve cognition and memory, but it has also been demonstrated that it interferes with working memory. Impairment of cognitive function in various neurodegenerative disorders is accompanied by profound reduction and/or elevation of KYNA metabolism. The view that enhancement of CNS KYNA levels could underlie cognitive decline is supported by the increased KYNA metabolism in Alzheimer's disease, by the increased KYNA metabolism in down's syndrome and the enhancement of KYNA function during the early stage of Huntington's disease. Kynurenic acid is the only endogenous N-methyl-D-aspartate (NMDA) receptor antagonist identified up to now, that mediates glutamatergic hypofunction. Schizophrenia is a disorder of dopaminergic neurotransmission, but modulation of the dopaminergic system by glutamatergic neurotransmission seems to play a key role. Despite the NMDA receptor antagonism, kynurenic acid also blocks, in lower doses, the nicotinergic acetycholine receptor, i.e., increased kynurenic acid levels can explain psychotic symptoms and cognitive deterioration. Kynurenic acid levels are described to be higher in the cerebrospinal fluid (CSF) and in critical central nervous system (CNS) regions of schizophrenics as compared to controls. (A3279, A3280). Kynurenic acid is a metabolite found in or produced by Saccharomyces cerevisiae. A broad-spectrum excitatory amino acid antagonist used as a research tool.
Kynurenine is a ketone that is alanine in which one of the methyl hydrogens is substituted by a 2-aminobenzoyl group. It has a role as a human metabolite. It is a substituted aniline, an aromatic ketone and a non-proteinogenic alpha-amino acid. It is a conjugate acid of a kynureninate. Kynurenine is a natural product found in Drosophila melanogaster, Psychotria punctata, and other organisms with data available. Kynurenine is a ketone and an amino acid derivative that is synthesized by either tryptophan 2,3-dioxygenase (TDO)- or indoleamine 2,3-dioxygenase (IDO)-mediated oxidation of tryptophan with diverse biological functions, including vasodilatory, immunoregulatory and neuromodulatory activities. Kynurenine is a precursor for niacin. Additionally, kynurenine can be further metabolized into anthranilic acid, kynurenic acid, and 3-hydroxykynurenine; aberrant production of kynurenine is associated with neurological disease-related cognitive deficits and depressive symptoms. Overexpressed in certain cancer cell types, kynurenine could potentially be used as a biomarker to assess cancer risk. A metabolite of the essential amino acid tryptophan metabolized via the tryptophan-kynurenine pathway.
Kynurenine sulfate monohydrate is a precursor of kynurenic acid which is the only recognized endogenous excitatory amino acid receptor antagonist in the central nervous system. L-Kyn is known to be a pigment generating component in animals. In mammals, it modulates the transmission of glutamate neurotransmitter. It is also considered to be a sex-attracting pheromone in vertebrates.
L-Kynurenine is a key intermediate in the breakdown of L-tryptophan and the formation of nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway. L-kynurenine is involved in a variety of neurological processes and diseases. L-kynurenine is a substrate for kynureninase/kynurenine hydrolase; kynurenine 3-monooxygenase and kynurenine-oxoglutarate transaminase.
KZR-504 is a potent and highly selective inhibitor of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) subunit. KZR-504 is of interest for the treatment of autoimmune disease.
KYP-2047 is a very potent, selective inhibitor of Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP or PE). Ki = .023nM (porcine). KYP-2047 penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase. KYP-2047 reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease.
Zetomipzomib is under investigation in clinical trial NCT04033926 (A Phase 2 Study of KZR-616 to Evaluate Safety and Efficacy in Patients With Active Polymyositis or Dermatomyositis).
L-006,235 is an orally bioavailable reversible inhibitor of cathepsin K (Ki(app) = 0.2 nM). It is selective for cathepsin K over cathepsins B, -L, and -S (Ki(app)s = 1, 6, and 47 µM, respectively). In an in vitro bone resorption assay, L-006,235 inhibits degradation of bovine bone by isolated rabbit osteoclasts (IC50 = 5 nM). L-006,235 (10 mg/kg for 27 days) reduces the loss of lumbar vertebral bone mineral density by 13.3% in ovariectomized rabbits compared to control animals. It also increases weight bearing, indicating analgesia, in a rat model of osteoarthritis pain when administered at a dose of 100 mg/kg. L 006235 is a cathepsin K inhibitor, which displays greater than 4000-fold selectivity against the lysosomal/endosomal antitargets cathepsin B, L, and S. L006235 is a potent, reversible cathepsin K inhibitor (IC50 = 0.25 nM) that displays > 4000-fold selectivity over cathepsins B, L and S.